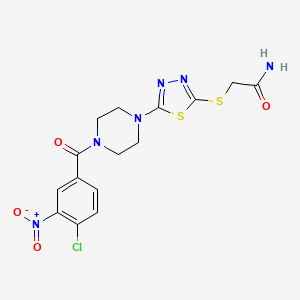
2-((5-(4-(4-Chloro-3-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(4-(4-Chloro-3-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H15ClN6O4S2 and its molecular weight is 442.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((5-(4-(4-chloro-3-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a novel derivative of 1,3,4-thiadiazole that has garnered attention due to its potential biological activities, particularly in the field of oncology. This article reviews its biological activity, focusing on its cytotoxic effects against various cancer cell lines and its potential as an antimicrobial agent.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a piperazine ring attached to a thiadiazole moiety, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have evaluated the in vitro cytotoxicity of thiadiazole derivatives against various cancer cell lines. One significant study assessed the activity of related compounds against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines using the MTT assay. The results indicated that structural modifications significantly influenced the median inhibitory concentration (IC50) values:
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| 4i (Benzyl piperidine derivative) | 2.32 | MCF-7 |
| 4e (Ortho-substituted derivative) | 5.36 | MCF-7 |
| 4c (Piperazine derivative) | 10.10 | HepG2 |
The most potent compound in this study exhibited an IC50 of 2.32 µg/mL against MCF-7 cells, highlighting the importance of substituent positioning on the piperazine ring and the thiadiazole scaffold in enhancing anticancer activity .
The mechanism by which these compounds exert their cytotoxic effects appears to involve apoptosis induction and cell cycle arrest. The presence of the chloro-nitrobenzoyl group enhances lipophilicity, facilitating better cellular uptake and subsequent action within tumor cells. Studies suggest that these compounds may also interfere with specific signaling pathways involved in cancer cell proliferation .
Antimicrobial Activity
In addition to anticancer properties, derivatives containing thiadiazole moieties have demonstrated promising antimicrobial activity. For example, a related compound showed effective inhibition against Xanthomonas axonopodis and Xanthomonas oryzae, with median effective concentration (EC50) values significantly lower than traditional agents .
Case Studies
A notable case study involved a series of synthesized thiadiazole derivatives evaluated for their anticancer activity. The study highlighted that modifications at the thiadiazole position led to varying degrees of cytotoxicity across different cancer cell lines:
- Case Study 1 : The introduction of a piperidine ring resulted in enhanced activity against MCF-7 cells.
- Case Study 2 : Bioisosteric replacements improved the antiproliferative properties significantly in HepG2 cells.
These findings underscore the versatility of thiadiazole derivatives and their potential as lead compounds in drug development .
Propriétés
IUPAC Name |
2-[[5-[4-(4-chloro-3-nitrobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6O4S2/c16-10-2-1-9(7-11(10)22(25)26)13(24)20-3-5-21(6-4-20)14-18-19-15(28-14)27-8-12(17)23/h1-2,7H,3-6,8H2,(H2,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMYUQIJLGGYNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














